molecular formula C7H3ClFIN2 B1421486 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-90-4

4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1421486
M. Wt: 296.47 g/mol
InChI Key: GQIXDQQTKUFJIN-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H3ClFIN2. It has a molecular weight of 296.47 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The SMILES string for this compound is Fc1cnc2[nH]cc(I)c2c1Cl . This string represents a non-unique identifier for chemical substances, providing a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Synthesis of Fluoro-Pyrrolopyridine Derivatives : Thibault et al. (2003) discussed the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine using Balz-Schiemann reaction or lithium-halogen exchange from pyrrolopyridine N-oxide (Thibault et al., 2003).
  • Formation of Chloro-Fluoropyrrolopyrimidine : Wang et al. (2004) achieved a 59% conversion to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor, and further transformations to develop various derivatives (Wang et al., 2004).

Reactivity and Structural Analysis

  • Study on New Heterocycle Molecules : Murthy et al. (2017) synthesized and characterized a molecule structurally related to pyrrolopyridine and investigated its potential in drug development (Murthy et al., 2017).
  • Halogenation Techniques : Le et al. (2021) developed a method for selective chlorination of pyrroloquinoxalines, a close relative of pyrrolopyridines, indicating similar potential methods for halogenation of pyrrolopyridines (Le et al., 2021).

Pharmaceutical and Biological Studies

  • Docking and QSAR Studies for Kinase Inhibitors : Caballero et al. (2011) performed docking and QSAR studies on pyrrolopyridine derivatives for understanding their role as kinase inhibitors (Caballero et al., 2011).
  • Synthesis for Pharmaceutical Intermediates : Wang et al. (2006) described a practical synthesis of a pharmaceutical intermediate based on pyrrolopyridine derivatives (Wang et al., 2006).

Advanced Material Applications

  • Fluorescent Chemosensor Development : Maity et al. (2018) synthesized pyrrolopyridine-based fluorophores for high-selectivity sensing of Fe3+/Fe2+ ions, indicating its potential in sensor technologies (Maity et al., 2018).

Other Relevant Studies

  • Charge Density Analysis : Hazra et al. (2012) conducted an experimental charge density analysis on 4-chloro-1H-pyrrolo[2,3-b]pyridine, offering insights into the electronic structure of related compounds (Hazra et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

The compound and its derivatives have shown potential in cancer therapy, particularly in inhibiting the FGFR signaling pathway . This suggests that 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, could have future applications in the development of new cancer treatments .

properties

IUPAC Name

4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIN2/c8-6-3(9)1-11-7-5(6)4(10)2-12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIXDQQTKUFJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678431
Record name 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1228665-90-4
Record name 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.8 g, 10.5 mmol) in N,N-dimethylformamide (25 mL) at 0° C. was added N-iodosuccinimide (2.37 g, 10.55 mmol). The mixture was slowly brought to room temperature, quenched with brine and extracted with ethyl acetate (twice). The organic phase was concentrated and purified by column chromatography (silica gel, 30% ethyl acetate in hexane) to afford the title compound. MS (ESI+) m/z 297 (M+H)+.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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